Tyrosinase (206-214), human

Description

Structure

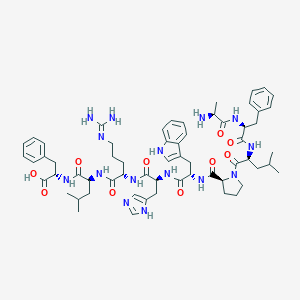

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTHINDBILABAB-WDGXTDPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Immunobiology of Tyrosinase 206 214 Human Epitope Presentation and Recognition

Major Histocompatibility Complex (MHC) Class I Presentation of Tyrosinase (206-214)

The presentation of the tyrosinase (206-214) epitope on the surface of melanoma cells is a prerequisite for its recognition by the immune system. This process is mediated by the Major Histocompatibility Complex (MHC) class I molecules, which act as display platforms for intracellularly derived peptides.

HLA-A24 Restriction of Tyrosinase (206-214) Epitope

The presentation of the tyrosinase (206-214) peptide is specifically restricted to the Human Leukocyte Antigen (HLA)-A24 molecule. medchemexpress.comacetherapeutics.compeptides.debiosyn.com HLA molecules are highly polymorphic, meaning there is a great deal of variation among individuals. The tyrosinase (206-214) epitope has been identified as being recognized by tumor-infiltrating lymphocytes (TILs) in an HLA-A24-restricted manner. medchemexpress.comacetherapeutics.compeptides.debiosyn.com This means that only individuals who possess the HLA-A24 allele can effectively present this particular peptide to their T-cells. This specificity is a crucial factor in the development of targeted immunotherapies, such as peptide vaccines, for melanoma patients with the HLA-A24 genetic background. biosyn.com

Antigen Processing Pathway for Membrane-Bound Tyrosinase and Epitope Generation

Tyrosinase is a membrane-bound protein primarily located within melanosomes, the cellular organelles responsible for melanin (B1238610) synthesis. The generation of the tyrosinase (206-214) epitope for MHC class I presentation involves a complex series of intracellular events.

The prevailing model suggests that the processing of membrane proteins like tyrosinase for MHC class I presentation involves their retro-translocation from the endoplasmic reticulum (ER) to the cytosol. nih.govresearchgate.net Once in the cytosol, the full-length tyrosinase protein is subject to degradation by the proteasome, a large protein complex that breaks down proteins into smaller peptides. nih.govnih.gov These resulting peptides, including the tyrosinase (206-214) epitope, are then transported back into the ER by the Transporter associated with Antigen Processing (TAP). nih.govnih.gov

Interestingly, studies on a different tyrosinase epitope (YMDGTMSQV, amino acids 369-377) have shed light on the processing of this membrane protein. For this epitope, it was found that its presentation is dependent on the proteasome and TAP. nih.govnih.gov Furthermore, the processing of tyrosinase can be influenced by post-translational modifications such as N-glycosylation. While N-glycosylation is a common feature of tyrosinase, the generation of the antigenic peptide appears to be largely independent of this modification, although N-glycans located near the epitope can impair its generation and presentation. sb-peptide.com

Molecular Interactions and Binding Affinity of Tyrosinase (206-214) with MHC Molecules

The ability of a peptide to elicit an immune response is heavily dependent on its binding affinity for the MHC molecule. Peptides must possess a substantial affinity for MHC class I molecules to form a stable complex that can be recognized by T-cells. plos.org The tyrosinase (206-214) peptide, AFLPWHRLF, contains amino acid residues that are compatible with the binding groove of the HLA-A24 molecule. While specific quantitative binding affinity data for the tyrosinase (206-214) peptide to HLA-A24 is not extensively detailed in the provided search results, its established role as an HLA-A24 restricted epitope implies a functionally effective binding interaction. medchemexpress.comacetherapeutics.compeptides.debiosyn.com The development of peptide-based vaccines relies on the principle that these synthetic peptides can bind to MHC molecules on antigen-presenting cells and stimulate a T-cell response. plos.org

T-Cell Recognition and Activation by Tyrosinase (206-214)

Once the tyrosinase (206-214) epitope is presented by HLA-A24 molecules on the surface of melanoma cells or antigen-presenting cells, it can be recognized by specific T-cells, leading to their activation and the initiation of an anti-tumor immune response.

CD8+ Cytotoxic T Lymphocyte (CTL) Responses to Tyrosinase (206-214)

The primary immune cells that recognize MHC class I-peptide complexes are CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov The tyrosinase (206-214) epitope is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), which are predominantly CD8+ T-cells. medchemexpress.comacetherapeutics.compeptides.debiosyn.comchemondis.com These CTLs are the effector cells capable of directly identifying and killing target cells, such as melanoma cells, that display the specific epitope. nih.gov The induction of a robust CTL response is a major goal of cancer immunotherapy. nih.gov Studies have shown that immunization with the tyrosinase (206-214) peptide can induce the accumulation of CD8+ T-cells. plos.orgresearchgate.net

Functional Characterization of Tyrosinase (206-214)-Specific T-Cells

T-cells specific for the tyrosinase (206-214) epitope have been functionally characterized in several studies. These T-cells are capable of recognizing and responding to melanoma cells that express tyrosinase and the HLA-A24 allele. aacrjournals.org Functional analyses, such as intracellular cytokine staining for interferon-gamma (IFN-γ), have been used to detect and quantify tyrosinase-specific T-cell responses in melanoma patients. aacrjournals.org The ability of these specific T-cells to secrete cytokines like IFN-γ upon encountering their target is a hallmark of their activation and effector function. Furthermore, the presence of these T-cells has been observed in both the peripheral blood and the bone marrow of melanoma patients, suggesting their systemic distribution and potential role in tumor surveillance. aacrjournals.org The ultimate function of these vaccine-induced CD8+ T-cells is the lysis of antigen-expressing tumor cells. nih.gov

Role of Co-receptors and Signaling Pathways in T-Cell Activation

The activation of cytotoxic T-lymphocytes (CTLs) against the tyrosinase (206-214) epitope, a peptide with the sequence AFLPWHRLF, is a highly regulated process initiated by the interaction between the T-cell receptor (TCR) on a CD8+ T-cell and the peptide-MHC class I complex on an antigen-presenting cell (APC) or a melanoma cell. medchemexpress.comnih.gov This initial binding is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule. rcsb.org This co-receptor engagement is crucial for enhancing the sensitivity of the T-cell to the antigen and for initiating the downstream signaling cascade required for full T-cell activation. nih.govufl.edu

The binding of the TCR and CD8 co-receptor to the peptide-MHC complex brings the lymphocyte-specific protein tyrosine kinase (Lck), which is non-covalently associated with the cytoplasmic tail of CD8, into close proximity with the TCR complex. nih.govimtm.czyoutube.com This proximity allows Lck to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits of the TCR complex. nih.govyoutube.comnih.gov

Phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, the 70 kDa zeta-associated protein (ZAP-70). nih.govnih.govfrontiersin.org Once recruited to the TCR complex, ZAP-70 is itself phosphorylated and activated by Lck. nih.govyoutube.commdpi.com Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). imtm.czfrontiersin.orgmdpi.com This leads to the formation of a larger signaling complex, or "signalosome," which propagates the activation signal through various downstream pathways, ultimately resulting in cytokine production, proliferation, and the execution of cytotoxic functions by the CTL against cells presenting the tyrosinase (206-214) epitope. frontiersin.orgnih.gov

Table 1: Key Molecules in T-Cell Activation by Tyrosinase (206-214) Epitope

| Molecule | Type | Function in T-Cell Activation |

| Tyrosinase (206-214) | Peptide Epitope | The specific antigen recognized by the T-cell receptor. |

| MHC Class I | Protein Complex | Presents the tyrosinase epitope on the cell surface. |

| T-Cell Receptor (TCR) | Receptor Complex | Recognizes the specific peptide-MHC complex. |

| CD8 | Co-receptor | Stabilizes TCR-pMHC interaction and recruits Lck. rcsb.org |

| Lck | Tyrosine Kinase | Initiates the signaling cascade by phosphorylating CD3 ITAMs. nih.govimtm.czyoutube.com |

| ZAP-70 | Tyrosine Kinase | Binds to phosphorylated ITAMs and is activated by Lck to phosphorylate downstream targets. nih.govnih.govfrontiersin.org |

| LAT/SLP-76 | Adaptor Proteins | Nucleate the formation of the signalosome to amplify and diversify the signal. imtm.czfrontiersin.orgmdpi.com |

Post-Translational Modifications and Genetic Influences on Tyrosinase (206-214) Epitope Recognition

The recognition of the tyrosinase (206-214) epitope by T-cells is not solely dependent on the primary amino acid sequence of the protein. Post-translational modifications of the tyrosinase protein and genetic variations within the tyrosinase gene can significantly influence the processing, presentation, and immunogenicity of its epitopes.

Impact of Post-Translational Modifications on Epitope Presentation and Immunogenicity

Post-translational modifications (PTMs) are crucial in regulating protein function, localization, and stability, and can significantly impact how antigens are processed and presented by MHC molecules. researchgate.netbiorxiv.org For tyrosinase, a glycoprotein, N-linked glycosylation is a key PTM that can influence the generation and presentation of its epitopes. nih.govnih.govhowarthgroup.org

Research has shown that the glycosylation status of tyrosinase can have a dual effect on epitope presentation. On one hand, N-glycosylation can alter the degradation of the tyrosinase protein by the proteasome, which can enhance the production or survival of certain peptide epitopes. nih.gov For instance, the processing of the tyrosinase epitope Tyr(369)(D) involves the retrotranslocation of glycosylated molecules from the endoplasmic reticulum and subsequent deglycosylation. nih.gov On the other hand, the presence of an N-glycan within or near an epitope can hinder its processing and presentation. researchgate.net Studies on the tyrosinase epitope YMDGTMSQV (369-377), which contains an N-glycosylation site, have indicated that the absence of the glycan at this site leads to more efficient T-cell activation, suggesting that epitope-located N-glycans can limit the availability of the peptide for MHC-I loading and recognition by CD8+ T-cells. researchgate.net While direct evidence for the tyrosinase (206-214) epitope is not extensively documented, these findings suggest that the glycosylation state of the full-length tyrosinase protein could similarly influence the processing and subsequent immunogenicity of the 206-214 peptide.

Other PTMs, such as phosphorylation, are also known to be critical in cellular signaling and can create novel epitopes for T-cell recognition. nih.govresearchgate.net The impact of such modifications on the generation and recognition of the tyrosinase (206-214) epitope remains an area for further investigation.

Genetic Polymorphisms (SNPs) in the Tyrosinase Gene and Associated Immune Responses

Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the tyrosinase (TYR) gene can influence its expression, function, and subsequent immune recognition. A notable SNP in the TYR gene is rs1042602, which results in a serine to tyrosine substitution at amino acid position 192 (S192Y). researchgate.netresearchgate.net This non-synonymous SNP is located within the catalytic domain of the tyrosinase enzyme. researchgate.net

Studies have demonstrated that the 'A' allele of rs1042602 (leading to the 192Y variant) is associated with reduced tyrosinase enzymatic activity. researchgate.net This variant has also been linked to an increased risk of developing melanoma and is associated with a poorer prognosis in male patients. researchgate.netnih.gov The altered enzymatic activity and potential changes in protein stability and degradation associated with the S192Y polymorphism could directly impact the quantity and quality of tyrosinase-derived peptides available for MHC class I presentation. researchgate.netnih.gov A lower expression or altered degradation of the tyrosinase protein could lead to a reduced availability of the tyrosinase (206-214) epitope for presentation to CTLs, potentially allowing melanoma cells to evade immune surveillance. nih.gov Conversely, some genetic variants in pigmentation genes have been suggested to influence immune responses beyond their effect on pigmentation. oup.com The precise impact of the rs1042602 SNP on the processing and presentation of the tyrosinase (206-214) epitope and the resulting T-cell response warrants more direct investigation.

Table 2: Investigated Genetic Polymorphism in the Tyrosinase Gene

| SNP | Amino Acid Change | Reported Functional Impact | Potential Influence on Immune Response |

| rs1042602 | Ser192Tyr (S192Y) | Reduced tyrosinase enzymatic activity. researchgate.net Associated with increased melanoma risk and poorer prognosis. researchgate.netnih.gov | May alter protein expression and degradation, potentially reducing the availability of the tyrosinase (206-214) epitope for T-cell recognition. |

Pathological and Clinical Significance of Tyrosinase 206 214 Human in Human Diseases

Role in Melanoma Immunobiology

Tyrosinase, as a melanocyte differentiation antigen, is a key target for the immune system in the context of melanoma. The specific peptide sequence Tyrosinase (206-214) is recognized by the immune system and is central to both natural and therapy-induced anti-melanoma immune responses.

Expression Profile of Tyrosinase in Melanoma versus Normal Melanocytes

Tyrosinase is an enzyme expressed in both normal melanocytes and malignant melanoma cells. However, its expression profile can differ significantly between these cell types, which has implications for its role as an immunotherapy target. Generally, tyrosinase is more commonly and homogeneously expressed in metastatic melanoma lesions compared to other nonmutated melanoma antigens like gp100 or MART-1. aacrjournals.org This widespread expression makes it an attractive target for therapeutic interventions.

While normal melanocytes do express tyrosinase, the levels and presentation of tyrosinase-derived antigens on their surface are typically not sufficient to trigger a destructive autoimmune response in healthy individuals. In melanoma, the dysregulated expression of tyrosinase can lead to an increased presentation of tyrosinase-derived peptides, including Tyrosinase (206-214), on the cell surface via MHC class I molecules, making the cancer cells visible to the immune system.

Table 1: Comparative Expression of Tyrosinase

| Cell Type | Expression Level | Homogeneity of Expression | Immunological Significance |

| Normal Melanocytes | Present | Generally uniform within the cell | Does not typically elicit a strong autoimmune response. |

| Melanoma Cells | Often overexpressed | Can be heterogeneous, but often more widespread than other antigens. aacrjournals.org | Increased presentation of tyrosinase peptides can lead to immune recognition. |

Spontaneous and Induced Tyrosinase (206-214)-Specific T-Cell Responses in Melanoma Patients

The immune system's ability to recognize and respond to tyrosinase is a critical aspect of melanoma immunobiology. Both spontaneous and induced T-cell responses against tyrosinase, and specifically the (206-214) peptide, have been observed in melanoma patients.

Spontaneous CD8+ T-cell responses against tyrosinase have been detected in some melanoma patients, indicating that the immune system can naturally recognize this antigen on tumor cells. nih.gov These responses, however, are often insufficient to control tumor growth due to various immune evasion mechanisms employed by the cancer.

Therapeutic interventions, such as peptide vaccines, have been developed to induce or enhance T-cell responses against tyrosinase. Clinical trials have investigated the use of vaccines containing the Tyrosinase (206-214) peptide, among others, to stimulate a robust anti-melanoma immune response in patients with specific HLA types, such as HLA-A24. medpath.commedchemexpress.combachem.com These studies have shown that vaccination can lead to an increase in the frequency of tyrosinase-specific T-cells. nih.gov

Table 2: T-Cell Responses to Tyrosinase (206-214) in Melanoma

| Type of Response | Description | Clinical Observation |

| Spontaneous | Naturally occurring CD8+ T-cell responses against tyrosinase antigens. nih.gov | Detected in some melanoma patients but often insufficient for tumor control. |

| Induced | T-cell responses generated or boosted by therapeutic interventions like vaccines. | Peptide vaccines with Tyrosinase (206-214) have been shown to increase the frequency of specific T-cells in clinical trials. nih.govmedpath.com |

Mechanisms of Immune Evasion by Melanoma Cells Affecting Tyrosinase (206-214) Recognition

Despite the expression of antigens like tyrosinase, melanoma cells have developed sophisticated mechanisms to evade immune recognition and destruction. These mechanisms can directly impact the ability of T-cells to recognize and eliminate tumor cells presenting the Tyrosinase (206-214) peptide.

A primary mechanism of immune evasion is the downregulation or loss of Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells. nih.gov Since MHC-I molecules are responsible for presenting peptides like Tyrosinase (206-214) to CD8+ T-cells, their absence renders the tumor cells invisible to these cytotoxic lymphocytes. Loss of MHC-I antigen presentation has been associated with a poorer clinical response to immunotherapy. nih.gov

Furthermore, the tumor microenvironment in melanoma is often highly immunosuppressive. Melanoma cells can produce immunosuppressive cytokines and express ligands for inhibitory receptors on T-cells, such as PD-L1. nih.gov This can lead to the functional exhaustion of tyrosinase-specific T-cells, rendering them incapable of mounting an effective anti-tumor response.

Involvement in Autoimmune Vitiligo

In contrast to its role as a tumor antigen in melanoma, tyrosinase acts as a primary autoantigen in the autoimmune skin disorder vitiligo. This condition is characterized by the destruction of melanocytes, leading to patches of depigmented skin.

Tyrosinase as a Primary Autoantigen in Autoimmune Vitiligo Pathogenesis

In vitiligo, the immune system mistakenly identifies melanocyte proteins as foreign and mounts an attack against them. Tyrosinase is a key target in this autoimmune response. oup.comfrontiersin.org Patients with vitiligo often have autoantibodies against tyrosinase in their blood. e-century.usnih.gov The presence of these antibodies is a strong indicator of the autoimmune nature of the disease.

Studies have shown that patients with diffuse vitiligo tend to have significantly higher levels of IgG anti-tyrosinase autoantibodies compared to those with localized disease or healthy individuals. oup.com These findings underscore the central role of tyrosinase as an autoantigen in the pathogenesis of vitiligo.

CD8+ T-Cell Mediated Melanocyte Destruction in Vitiligo Triggered by Tyrosinase Recognition

The destruction of melanocytes in vitiligo is primarily mediated by cytotoxic CD8+ T-cells. frontiersin.orgnih.gov These T-cells recognize peptides derived from melanocyte-specific proteins, including tyrosinase, that are presented on the surface of melanocytes by MHC class I molecules.

Infiltration of CD8+ T-cells into the skin is a hallmark of active vitiligo lesions. These T-cells, upon recognizing tyrosinase-derived peptides, release cytotoxic molecules that induce apoptosis (programmed cell death) in the melanocytes. frontiersin.org Experimental models have demonstrated that CD8+ T-cells specific for a single peptide from a melanocytic antigen are capable of destroying pigment cells in the epidermis. nih.gov The presence of melanocyte-specific CD8+ T-cells in the perilesional skin of vitiligo patients, which are capable of killing autologous melanocytes ex vivo, provides direct evidence for their pathogenic role. nih.gov

Genetic Susceptibility and HLA Associations in Vitiligo Related to Tyrosinase

Vitiligo is a complex autoimmune disorder characterized by the destruction of melanocytes, the pigment-producing cells in the skin. autoimmuneinstitute.orgnih.gov This leads to the appearance of depigmented patches. A significant body of research indicates that genetic factors play a crucial role in the predisposition to vitiligo, with a strong interplay between genes related to the immune system and those specific to melanocytes. nih.govfrontiersin.org

The Human Leukocyte Antigen (HLA) system, a group of genes encoding major histocompatibility complex (MHC) proteins in humans, is central to the regulation of the immune system. These proteins present antigens to T-cells, initiating immune responses. Specific HLA alleles have been strongly linked to various autoimmune diseases, and vitiligo is no exception. frontiersin.orgnih.gov Genetic association studies, particularly genome-wide association studies (GWAS), have identified the HLA region on chromosome 6 as the most significant susceptibility locus for generalized vitiligo. frontiersin.orgnih.gov

A primary mechanism in the pathogenesis of vitiligo involves the presentation of melanocyte-specific autoantigens by HLA class I molecules on the surface of melanocytes. scispace.com This presentation flags the melanocytes for destruction by autoreactive cytotoxic T-lymphocytes (CD8+ T-cells). scispace.comnih.gov Tyrosinase, a key enzyme in the melanin (B1238610) synthesis pathway, has been identified as a major autoantigen in this process. nih.govnih.govportlandpress.com

Detailed genetic studies across different populations have pinpointed specific HLA alleles that confer a higher risk for developing vitiligo. The most consistently and strongly associated allele is HLA-A02:01 . nih.govpnas.org This allele is a major genetic risk factor in individuals of European, Japanese, and Han Chinese descent. nih.govnih.gov The HLA-A02:01 molecule is particularly efficient at presenting peptides derived from melanocyte proteins, including tyrosinase, to the immune system. nih.govsemanticscholar.org This leads to the activation of T-cells that recognize and attack melanocytes, resulting in depigmentation. nih.gov

While HLA-A02:01 is a predominant risk factor, other HLA alleles have also been implicated, sometimes showing population-specific associations. For example, in the Japanese population, HLA-A02:06 is also associated with vitiligo. nih.gov Associations with MHC class II loci, such as HLA-DR4 and HLA-DRB1*07, have also been reported, highlighting the complex genetic architecture of the disease. nih.govsemanticscholar.orgfrontiersin.org

The table below summarizes key HLA alleles that have been associated with vitiligo susceptibility in research studies.

| HLA Allele | Associated Population(s) | Significance |

| HLA-A02:01 | European, Japanese, Han Chinese | Major risk allele; presents melanocyte autoantigens like tyrosinase to T-cells. nih.govpnas.orgnih.gov |

| HLA-A02:06 | Japanese | Risk allele. nih.gov |

| HLA-DR4 | Various | One of the first identified risk associations for vitiligo. nih.gov |

| HLA-DRB1*07 | Asian | Associated with vitiligo, particularly early-onset disease. semanticscholar.orgfrontiersin.org |

In addition to HLA associations, genetic variations within the tyrosinase gene (TYR) itself have been found to modulate the risk of vitiligo. nih.govnih.gov Research in European-derived white populations has shown that two common missense variants in the TYR gene, S192Y and R402Q, exert a protective effect against vitiligo. scispace.comnih.gov It is hypothesized that these variants may reduce the amount of tyrosinase peptide available for presentation by HLA molecules, thereby lessening the autoimmune response. scispace.com

This points to a significant gene-gene interaction between specific TYR variants and HLA alleles. scispace.com The risk of developing vitiligo is modulated by the interplay between the HLA type, which determines the ability to present the autoantigen, and the variants of the tyrosinase protein itself, which can affect its antigenicity. scispace.comsemanticscholar.org

The table below details notable TYR gene variants and their documented association with vitiligo.

| Gene Variant | Association with Vitiligo | Proposed Mechanism | Population |

| S192Y | Protective | Reduces the amount of tyrosinase peptide available for HLA presentation. scispace.com | European-derived whites |

| R402Q | Protective | Reduces the amount of tyrosinase peptide available for HLA presentation. scispace.com | European-derived whites |

Therapeutic Strategies and Research Approaches Utilizing Tyrosinase 206 214 Human Targeting

Peptide-Based Vaccine Development for Melanoma Immunotherapy

Peptide-based vaccines represent a targeted approach in cancer immunotherapy, aiming to elicit a specific T-cell response against tumor antigens. The Tyrosinase (206-214) peptide is a significant focus in this area for melanoma treatment.

Rational Design of Tyrosinase (206-214) Peptide Vaccines

The design of vaccines using the Tyrosinase (206-214) peptide is based on its ability to be presented by the HLA-A24 molecule on melanoma cells, which can then be recognized by cytotoxic T-lymphocytes (CTLs). medchemexpress.comjohnshopkins.edu Research has demonstrated that this specific peptide can be used to generate melanoma-specific T cells. medchemexpress.com The rationale is that by administering this peptide, the patient's immune system can be primed to recognize and attack melanoma cells expressing tyrosinase.

The selection of this particular epitope is crucial as tyrosinase is a melanocyte differentiation antigen commonly and homogeneously expressed in most melanoma specimens. nih.govaacrjournals.org This widespread expression makes it an attractive target for immunotherapy. Furthermore, immunization with tyrosinase peptides has been shown to induce CTL responses that are sometimes associated with tumor regression. aacrjournals.org The design of these vaccines often involves the use of the peptide as a standalone immunogen or as part of a more complex vaccine formulation.

| Feature | Description | Source |

| Peptide Sequence | AFLPWHRLF | medchemexpress.com |

| HLA Restriction | HLA-A24 | medchemexpress.comjohnshopkins.edu |

| Target Antigen | Tyrosinase | nih.govaacrjournals.org |

| Therapeutic Goal | Induction of melanoma-specific cytotoxic T-lymphocytes (CTLs) | medchemexpress.comaacrjournals.org |

Adjuvant Systems and Delivery Modalities for Enhancing Tyrosinase (206-214) Immunogenicity

To enhance the weak immunogenicity of peptide antigens like Tyrosinase (206-214), adjuvants and advanced delivery systems are crucial. nih.gov These components help to stimulate a more robust and durable immune response.

Adjuvants:

Incomplete Freund's Adjuvant (IFA): Emulsions like Montanide ISA-51, a form of IFA, are frequently used in clinical trials to create a depot effect, slowly releasing the peptide and promoting recruitment of immune cells. clinicaltrials.govfrontiersin.org

Toll-Like Receptor (TLR) Agonists: Molecules like CpG-ODN (a TLR9 agonist) can be combined with peptide vaccines to activate innate immune cells, leading to enhanced T-cell priming. frontiersin.orgplos.org

Cytokines: Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) have been used in conjunction with peptide vaccines to promote the proliferation and activation of T-cells. nih.govnih.govmdpi.com

Saponins: QS-21, a saponin-based adjuvant, has been tested in combination with other components to create potent adjuvant formulations like AS02. nih.govmdpi.com

Delivery Systems:

Liposomes: These lipid-based nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their uptake by antigen-presenting cells (APCs). plos.orgsemanticscholar.org

Viral Vectors: Recombinant vaccinia and fowlpox viruses engineered to express tyrosinase have been used in a prime-boost strategy to induce a diversified immune response. aacrjournals.orgnih.gov

Dendritic Cells (DCs): Autologous DCs can be pulsed with the Tyrosinase (206-214) peptide ex vivo and then re-infused into the patient. These "professional" APCs are highly effective at priming T-cell responses. nih.gov

| Adjuvant/Delivery System | Mechanism of Action | Example of Use with Tyrosinase Peptides | Source |

| Incomplete Freund's Adjuvant (IFA) | Creates an antigen depot, promoting a sustained immune response. | Used in a melanoma vaccine cocktail with tyrosinase and other peptides. | clinicaltrials.gov |

| CpG-ODN (TLR9 Agonist) | Activates innate immunity through TLR9, enhancing adaptive immune responses. | Combined with Tyrosinase (206-214) in preclinical studies. | plos.org |

| Interleukin-2 (IL-2) | Promotes T-cell proliferation and activation. | Administered concurrently with tyrosinase vaccines in clinical trials. | aacrjournals.orgnih.gov |

| Dendritic Cells (DCs) | Professional antigen-presenting cells that efficiently prime T-cell responses. | Pulsed with a cocktail of melanoma peptides including a tyrosinase epitope. | nih.gov |

Clinical Evaluation and Immunological Outcomes of Tyrosinase (206-214) Peptide Vaccination in Melanoma

Clinical trials evaluating vaccines incorporating tyrosinase peptides have yielded mixed but informative results. In some studies, vaccination with tyrosinase peptides has led to detectable CTL responses in patients. aacrjournals.org For instance, in a phase I study involving dendritic cells pulsed with a cocktail of melanoma-associated peptides, including the HLA-A24-restricted tyrosinase peptide (206-214), an increase in CTL precursors was observed in several patients. nih.gov Notably, two patients in this study who exhibited remarkable clinical responses also showed a significant increase in CTLs against the HLA-A24 restricted peptide cocktail. nih.gov

However, other trials have highlighted the challenges of this approach. A study using a prime/boost regimen with recombinant poxvirus vectors encoding the full-length tyrosinase protein found that while the vaccine could enhance anti-tyrosinase immunity in some patients, it was ineffective in mediating clinical benefit on its own. aacrjournals.orgnih.gov Objective partial responses were observed in 12.5% of patients, but these were all in the group that also received high-dose IL-2. aacrjournals.orgnih.gov This suggests that the peptide vaccine alone may not be sufficient to overcome the immunosuppressive tumor microenvironment.

Immunological monitoring in these trials has documented enhanced immunity against tyrosinase in a subset of patients, as measured by serological responses and T-cell recognition of both individual peptides and the full-length protein. aacrjournals.org

Strategies for Overcoming Immune Tolerance and Enhancing Vaccine Efficacy

A significant hurdle for cancer vaccines targeting self-antigens like tyrosinase is immunological tolerance, where the immune system is programmed not to attack the body's own proteins. aacrjournals.orgmdpi.com Several strategies are being explored to overcome this challenge and boost vaccine efficacy.

Xenogeneic DNA Vaccines: Immunization with DNA encoding the tyrosinase from a different species (xenogeneic) can break tolerance. The foreign protein is different enough to provoke an immune response, which can then cross-react with the human tyrosinase on melanoma cells. nih.gov

Modified Peptides: Altering the amino acid sequence of the peptide can increase its binding affinity to HLA molecules or its recognition by T-cell receptors, thereby enhancing its immunogenicity. unil.ch

Combination with Immune Checkpoint Inhibitors: Antibodies that block inhibitory receptors on T-cells, such as CTLA-4 and PD-1, can unleash a more potent anti-tumor immune response. nih.govmdpi.com Combining these inhibitors with tyrosinase vaccines is a promising approach to overcome tolerance and improve clinical outcomes.

Incorporating Helper T-Cell Epitopes: Including epitopes that activate CD4+ helper T-cells alongside CTL epitopes can lead to a more robust and sustained CD8+ T-cell response. aacrjournals.org

mRNA Vaccines: The use of pseudouridine-modified in vitro-transcribed (IVT) mRNA encoding the antigen is a potential strategy to break self-tolerance. This approach can lead to high levels of protein expression and may create an immune environment conducive to breaking tolerance. mdpi.com

Adoptive Cell Therapies (ACT) Targeting Tyrosinase (206-214)

Adoptive cell therapy involves the isolation, expansion, and re-infusion of a patient's own tumor-reactive T-cells. The Tyrosinase (206-214) peptide is a key target in this therapeutic modality as well.

Role of Tyrosinase (206-214)-Specific Tumor-Infiltrating Lymphocytes (TILs) in Melanoma

Tumor-infiltrating lymphocytes (TILs) are a natural source of tumor-reactive T-cells. Studies have shown that TILs from melanoma patients can recognize and respond to the Tyrosinase (206-214) peptide when it is presented by HLA-A24 molecules on melanoma cells. johnshopkins.edunih.gov The identification of tyrosinase as a target for TILs from a patient who responded to immunotherapy suggests that T-cell recognition of this antigen may be directly involved in tumor rejection. johnshopkins.edunih.gov

The presence of Tyrosinase (206-214)-specific T-cells has been detected not only in peripheral blood but also enriched in the bone marrow of melanoma patients, a common site for micrometastases. aacrjournals.org The ability to isolate and expand these specific TILs ex vivo forms the basis of ACT for melanoma. These expanded, highly tumor-reactive T-cells can then be infused back into the patient to mediate tumor destruction. The Tyrosinase (206-214) peptide is a critical tool for identifying and selecting these potent anti-melanoma T-cells for therapeutic use.

Engineering T-Cell Receptors (TCRs) for Enhanced Specificity Against Tyrosinase (206-214)

The targeting of tyrosinase, a key enzyme in melanin (B1238610) synthesis, represents a promising strategy in adoptive cell therapy (ACT) for melanoma, as it is expressed in the majority of melanoma lesions. nih.gov However, naturally occurring T-cell receptors (TCRs) that recognize self-antigens like tyrosinase are often of low affinity, which can limit their anti-tumor efficacy. mdpi.com To overcome this, various engineering strategies are employed to enhance the specificity and functional avidity of TCRs targeting the tyrosinase (206-214) peptide presented by HLA-A2.

Researchers have focused on modifying TCR genes to improve their function. nih.gov One approach involves the introduction of a second disulfide bond between the constant regions of the TCR chains. Another strategy is the creation of chimeric TCRs, where the human constant regions are replaced with their murine counterparts. nih.gov These modifications have been shown to enhance TCR expression and improve tumor reactivity. For instance, peripheral blood lymphocytes (PBLs) transduced with a murine constant region TCR demonstrated increased cytokine production and a greater lytic ability against tyrosinase-expressing tumor cells compared to the wild-type TCR. nih.gov Specifically, these engineered PBLs lysed 60% more tumor cells than those with the wild-type TCR. nih.gov

Further engineering efforts aim to modulate TCR affinity by making specific amino acid substitutions in the complementarity-determining regions (CDRs), which are responsible for binding to the peptide-MHC complex. mdpi.com The goal is to create high-affinity TCRs that can effectively redirect both CD8+ and CD4+ T cells against tumor cells. nih.govmdpi.com Co-expression of a PD-1:CD28 chimeric switch receptor (CSR) has also been shown to be beneficial for both CD4+ and CD8+ T cells, improving the functional avidity of TCRs targeting tyrosinase in xenograft models of human melanoma. mdpi.com

The structural basis of TCR recognition of the tyrosinase peptide is also under investigation to guide rational TCR design. pnas.orgnih.gov While detailed crystal structures of a TCR bound to the Tyrosinase (206-214) peptide are not widely available, analysis of similar peptide-MHC complexes provides insights. The flexibility of TCR CDR loops is considered a key feature that allows for cross-reactivity and the ability to recognize different antigens. frontiersin.org Understanding these structural dynamics can inform the design of mutations that enhance binding affinity and specificity for the tyrosinase target. researchgate.netmdpi.com

| Engineering Strategy | Modification | Outcome | Research Finding |

| TCR Gene Modification | Introduction of a second disulfide bond between TCR constant regions. | Enhanced TCR expression and tumor reactivity. nih.gov | Increased stability of the TCR complex. |

| Chimeric TCRs | Replacement of human constant regions with murine homologs. | Improved tumor reactivity, with increased cytokine production and lytic ability. nih.gov | PBLs with chimeric TCRs lysed 60% more tumor cells than wild-type. nih.gov |

| Affinity Maturation | Amino acid substitutions in Complementarity Determining Regions (CDRs). | Increased TCR affinity and improved T-cell activation and potency. mdpi.comresearchgate.net | Can redirect both CD4+ and CD8+ T cells to MHC class I-restricted epitopes. mdpi.com |

| Co-expression of Chimeric Switch Receptors (CSRs) | Co-expression of a PD-1:CD28 CSR construct. | Improved functional avidity of tyrosinase-targeting TCRs in xenograft models. mdpi.com | Beneficial for both CD4+ and CD8+ T cells. mdpi.com |

Mitigation of On-Target, Off-Tumor Toxicities in Tyrosinase-Targeting ACT

A significant challenge in adoptive cell therapy targeting differentiation antigens like tyrosinase is the potential for on-target, off-tumor toxicities. nih.gov This occurs because tyrosinase is not only expressed by melanoma cells but also by healthy melanocytes in the skin, eyes, and inner ear. nih.govnih.gov The potent cytotoxic activity of engineered T cells can therefore lead to the destruction of these normal tissues, causing adverse effects.

Clinical trials involving TCRs targeting differentiation antigens have highlighted these limitations. nih.gov The toxicities are a direct consequence of the T cells recognizing the shared antigen on non-malignant cells. nih.gov This underscores the need for strategies that can confine the T-cell activity to the tumor site while sparing healthy tissues.

Several innovative approaches are being developed to mitigate these on-target, off-tumor effects. One strategy is the incorporation of "suicide genes" into the engineered T cells. nih.govamegroups.org These genes, such as inducible caspase 9 (iCasp9), can be activated by a specific small molecule, leading to the rapid apoptosis of the transferred T cells if severe toxicity occurs.

Another approach involves the use of logic-gated systems to enhance the specificity of T-cell activation. For example, a "synNotch" receptor system can be engineered into T cells. nih.gov These T cells require a two-step activation process. First, the synNotch receptor recognizes a "priming" antigen that is ideally unique to the tumor microenvironment. This initial binding event then induces the expression of a CAR or TCR that targets a second tumor antigen, such as tyrosinase. This "IF/THEN" logic ensures that the T cells are only fully activated in the presence of multiple tumor-associated signals, thereby reducing the risk of attacking healthy tissues that may only express the tyrosinase antigen. nih.gov

Researchers are also exploring the use of drugs to reversibly control CAR-T cell activity. The tyrosine kinase inhibitor dasatinib, for instance, can act as an "off switch" for CAR-T cell signaling without killing the cells. nih.gov This allows for temporary inhibition of T-cell function to manage toxicities. Furthermore, targeting T-cell activation to the tumor microenvironment through strategies like exploiting the local abundance of molecules like VEGF is also being investigated. nih.gov

Immunomodulatory Strategies for Autoimmune Vitiligo

Investigating Tolerogenic Approaches to Modulate Tyrosinase-Specific Autoimmunity

Vitiligo is an autoimmune disease characterized by the destruction of melanocytes by autoreactive T cells, leading to patches of depigmented skin. nih.govnih.gov CD8+ T cells that recognize melanocyte antigens, including tyrosinase, are strongly implicated in the pathogenesis of the disease. nih.govaai.org Therefore, a key therapeutic goal is to restore immune tolerance to these self-antigens.

One promising strategy involves the use of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance and controlling inflammatory responses. nih.govwhiterose.ac.uk Studies in human vitiligo patients have suggested dysfunctional Treg responses. nih.gov Research has shown that the adoptive transfer of in vitro-generated, antigen-specific inducible Tregs (iTregs) is a potential therapy for autoimmune disorders. whiterose.ac.uk In a mouse model of vitiligo, the adoptive transfer of Tregs was reported to induce remission of the disease. nih.gov

Tolerogenic dendritic cells (DCs) are another avenue being explored to induce antigen-specific tolerance. mdpi.com DCs play a central role in initiating and shaping immune responses. mdpi.com Under specific conditions, DCs can be modulated to a "tolerogenic" state, where they promote the generation of Tregs instead of activating effector T cells. nih.govmdpi.com These tolerogenic DCs can be generated in vitro by treating them with various agents and then loaded with the relevant autoantigen, such as a tyrosinase peptide. When administered, these cells can present the antigen in a non-inflammatory context, leading to the induction of T-cell tolerance.

Nanoparticle-based approaches are also being investigated to deliver autoantigens and immunomodulatory drugs to antigen-presenting cells to promote tolerance. For example, nanoparticles containing an autoantigen and the immunosuppressive drug rapamycin (B549165) have been shown to be taken up by dendritic cells, leading to a decrease in the expression of costimulatory molecules and the promotion of Treg production. nih.gov In a mouse model of vitiligo, this approach ameliorated the disease, highlighting its potential as a therapeutic strategy. nih.gov The development of animal models, such as TCR transgenic mice that recognize a tyrosinase epitope and spontaneously develop vitiligo, has been instrumental in studying the mechanisms of the disease and testing these tolerogenic strategies. aai.orgnih.gov

| Tolerogenic Strategy | Mechanism of Action | Research Finding | Reference |

| Regulatory T cells (Tregs) | Suppress autoreactive T cells and maintain immune self-tolerance. | Adoptive transfer of Tregs induced remission of vitiligo in a mouse model. nih.gov | nih.govnih.govwhiterose.ac.uk |

| Tolerogenic Dendritic Cells (DCs) | Present autoantigens in a non-inflammatory context, leading to T-cell anergy or the induction of Tregs. | Can be generated in vitro and used to expand antigen-specific Tregs. nih.govmdpi.com | nih.govmdpi.com |

| Nanoparticle-based antigen delivery | Co-delivery of autoantigens and immunosuppressive drugs (e.g., rapamycin) to antigen-presenting cells. | Promotes Treg production and ameliorates vitiligo in a mouse model. nih.gov | nih.gov |

Future Perspectives and Challenges in Tyrosinase 206 214 Human Research

Integration of Tyrosinase (206-214) Targeting with Combination Immunotherapies

The landscape of cancer treatment has been revolutionized by combination immunotherapies, and the integration of peptide vaccines like Tyrosinase (206-214) into these regimens is a critical area of future research. Early clinical trials involving the Tyrosinase (206-214) peptide often combined it with cytokines such as Interleukin-2 (IL-2) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to enhance the immune response. clinicaltrials.govoup.com

A phase II clinical trial, for instance, evaluated the effectiveness of a peptide vaccine, including Tyrosinase (206-214) for HLA-A24 positive patients, either alone or in combination with IL-2 or GM-CSF in patients with recurrent or refractory metastatic melanoma. clinicaltrials.gov The rationale behind this approach is that vaccines can stimulate the body to mount an immune response against tumor cells, and the addition of cytokines may amplify this effect. clinicaltrials.gov

However, the future of combination immunotherapies lies in pairing peptide vaccines with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies. While specific clinical trial data on the combination of Tyrosinase (206-214) with modern ICIs is limited, a study on a xenogeneic tyrosinase DNA vaccine showed that subsequent treatment with ipilimumab (an anti-CTLA-4 antibody) could boost the vaccine-induced T-cell response. nih.gov This suggests a potential synergistic effect that warrants further investigation. The challenge will be to determine the optimal timing, and sequence of administration to maximize anti-tumor immunity while managing potential toxicities.

Development of Novel Peptide Delivery and Adjuvant Systems

The immunogenicity of peptide vaccines is often limited, necessitating the use of advanced delivery systems and adjuvants to elicit a robust and durable anti-tumor response. nih.govnih.gov In several clinical trials, the Tyrosinase (206-214) peptide has been emulsified in Montanide ISA-51, a water-in-oil adjuvant that helps to create a depot effect for sustained antigen release and to stimulate T-cell responses. clinicaltrials.govnih.govmedpath.com

Future research is focused on developing more sophisticated delivery and adjuvant systems. Dendritic cell (DC)-based vaccines represent a promising approach. A phase I study in Japanese metastatic melanoma patients utilized DCs pulsed with a cocktail of melanoma-associated peptides, including Tyrosinase (206-214) for HLA-A24 positive patients. nih.gov This strategy leverages the potent antigen-presenting capacity of DCs to initiate a powerful T-cell response. nih.gov

Other novel delivery platforms being explored for cancer vaccines, and potentially applicable to Tyrosinase (206-214), include liposomes and nanoparticles. These systems can protect the peptide from degradation, enhance its delivery to antigen-presenting cells, and can be co-formulated with adjuvants to further boost the immune response. Furthermore, the exploration of novel adjuvants, such as Toll-like receptor (TLR) agonists, is a key area of research. TLR agonists can activate innate immune pathways, leading to a more potent and polarized adaptive immune response. nih.gov

Identification and Validation of Biomarkers for Clinical Response to Tyrosinase (206-214)-Targeted Therapies

A significant challenge in the clinical application of Tyrosinase (206-214)-targeted therapies is the identification and validation of biomarkers that can predict which patients are most likely to respond. Currently, the primary biomarker for the use of Tyrosinase (206-214) is the patient's HLA genotype, with the therapy being restricted to individuals expressing the HLA-A24 allele. clinicaltrials.govnih.gov

However, not all HLA-A24 positive patients respond to the vaccine, indicating the need for more refined predictive biomarkers. Future research should focus on a multi-faceted approach to biomarker discovery. This could include:

Immune Monitoring: Detailed analysis of the patient's immune response to the vaccine, such as the frequency and functionality of Tyrosinase (206-214)-specific T-cells, could be a valuable predictive marker. Techniques like ELISPOT and tetramer staining have been used in clinical trials to assess T-cell responses. nih.govnih.gov In one study, the proportion of tyrosinase-HLA-A24 tetramer-positive cells among CD8+ cells was measured to quantify the specific immune response. nih.gov

Tumor Microenvironment (TME) Characteristics: The composition of the TME, including the presence of infiltrating immune cells and the expression of immune checkpoint molecules, may influence the efficacy of the vaccine.

The table below summarizes findings from a study on personalized peptide vaccination that provides insights into potential biomarkers.

| Biomarker Category | Favorable for Overall Survival | Unfavorable for Overall Survival |

| Hematological Parameters | Higher lymphocyte counts | Higher neutrophil, monocyte, and platelet counts |

| Higher red blood cell counts | ||

| Inflammatory Markers | Lower C-reactive protein levels | Higher C-reactive protein levels |

| Immune Response | Higher immune boosting post-vaccination | Lower immune boosting post-vaccination |

Data adapted from a study on personalized peptide vaccination in 2,588 cancer patients. mdpi.com

Strategies to Overcome Tumor Immune Microenvironment-Mediated Suppression

The tumor immune microenvironment (TME) presents a formidable barrier to the efficacy of cancer vaccines by fostering an immunosuppressive milieu. nih.gov Strategies to counteract this suppression are crucial for the success of Tyrosinase (206-214)-targeted therapies.

One of the key cellular players in the immunosuppressive TME is the myeloid-derived suppressor cell (MDSC). Research has shown that a novel synthetic tyrosinase DNA vaccine can reduce the number of MDSCs in the TME, suggesting a potential mechanism to overcome this form of immune suppression.

Another critical component of the immunosuppressive TME is the regulatory T cell (Treg). Tregs can dampen the activity of effector T-cells that are essential for tumor cell killing. Future strategies for Tyrosinase (206-214)-based therapies may involve combining the vaccine with agents that deplete or inhibit the function of Tregs.

Furthermore, enhancing the infiltration of effector T-cells into the tumor is a key objective. In a preclinical study, intranasal administration of a vaccine containing Tyrosinase (206-214) led to the accumulation of CD3+ and CD8+ cells around the bronchioles, indicating that the route of administration can influence T-cell trafficking. plos.org

Precision Immunotherapy Tailoring Based on Individual HLA Genotypes and Tyrosinase (206-214) Recognition

The recognition of the Tyrosinase (206-214) peptide by T-cells is strictly dependent on its presentation by the HLA-A*24:02 molecule. frontiersin.org This inherent HLA restriction is the foundation of precision immunotherapy for this particular peptide. Clinical trials have consistently stratified patients based on their HLA-A24 status to ensure they are eligible for treatment with a Tyrosinase (206-214) vaccine. clinicaltrials.govnih.gov

Future advancements in this area will likely involve a more granular understanding of the interaction between the peptide and different HLA-A24 subtypes. Variations in the peptide-binding groove of different HLA-A24 alleles could influence the stability of the peptide-HLA complex and, consequently, the avidity of the T-cell response.

Moreover, research into modifying the Tyrosinase (206-214) peptide to enhance its binding to HLA-A*24:02 and its recognition by T-cell receptors could lead to the development of more potent "heteroclitic" peptides. Such modifications could potentially broaden the applicability of the vaccine to individuals with HLA-A24 subtypes that have a lower affinity for the native peptide.

The table below provides an overview of clinical trials that have incorporated HLA genotyping for patient selection in studies involving tyrosinase peptides, including Tyrosinase (206-214).

Table 2: Clinical Trials of Tyrosinase Peptide Vaccines with HLA-Based Patient Stratification

| Clinical Trial Identifier | Intervention | Target Population | HLA Restriction |

| NCT00019383 | Tyrosinase (206-214) peptide vaccine +/- IL-2 or GM-CSF | Recurrent or refractory metastatic melanoma | HLA-A24 positive |

| NCT00020358 | Tyrosinase (206-214) peptide vaccine +/- IL-2 | High-risk melanoma | HLA-A24 positive |

| Phase I Study (Japan) | Dendritic cells pulsed with a peptide cocktail including Tyrosinase (206-214) | Metastatic melanoma | HLA-A*2402 |

This table is a summary of select clinical trials and is not exhaustive.

Q & A

Q. Advanced Methodological Guidance

- Experimental Design : Apply response surface methodology (RSM) with a central composite design to optimize parameters (e.g., gel pH, incubation time). Test ≥3 replicates per condition to account for variability .

- Enzyme Immobilization : Use gel-entrapped human tyrosinase to maintain native conformation. Monitor dopaquinone formation via colorimetric shifts or fluorescence quenching .

- Data Interpretation : Prioritize inhibitors showing dose-dependent inhibition across both mushroom and human tyrosinase to identify broadly active compounds .

What statistical approaches are appropriate for analyzing tyrosinase inhibition data?

Q. Basic to Advanced Analysis

- Parametric Tests : For normally distributed interval data (e.g., enzyme activity rates), use paired t-tests for within-study comparisons or ANOVA for multi-dose experiments .

- Non-Parametric Tests : Apply Mann-Whitney U tests for ordinal data (e.g., semi-quantitative inhibitor potency rankings) .

- Error Reporting : Include standard deviation bars in dose-response curves and calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic curve) .

How can researchers reconcile discrepancies in tyrosinase activity assays across studies?

Q. Advanced Data Contradiction Analysis

- Source Validation : Confirm enzyme origin (e.g., recombinant human vs. mushroom extracts) and purity via SDS-PAGE .

- Assay Conditions : Standardize substrate concentrations (e.g., L-DOPA at 2 mM) and pH (6.8 for human tyrosinase) to minimize variability .

- Control Benchmarks : Compare results against well-characterized inhibitors (e.g., kojic acid for mushroom tyrosinase, Thiamidol® for human isoforms) to contextualize potency .

What considerations are critical when scaling tyrosinase inhibitor screening from in vitro to ex vivo models?

Q. Advanced Experimental Design

- Bioavailability : Assess compound stability in physiological buffers (e.g., PBS at 37°C) and membrane permeability using Franz cell assays .

- Toxicity Screening : Perform MTT assays on keratinocytes and melanocytes to exclude cytotoxic false positives .

- Functional Validation : Use 3D skin equivalents or biopsy-derived melanocytes to replicate native tissue interactions .

How should siRNA targeting Tyrosinase (206-214) be validated in gene silencing studies?

Q. Advanced Methodological Steps

- siRNA Design : Use RNAxs or similar algorithms to select sequences with ΔG ≥-34.6 kcal/mol and i-Score ≥65 for optimal silencing efficiency .

- Dose Optimization : Test 10–100 nM concentrations in MNT-1 cells, measuring mRNA knockdown via qPCR and protein reduction via Western blot (anti-tyrosinase antibodies) .

- Phenotypic Confirmation : Quantify melanin content using NaOH solubilization and spectrophotometry (405 nm) to link silencing to functional outcomes .

What protocols ensure reproducibility in tyrosinase epitope studies?

Q. Basic to Advanced Reproducibility

- Peptide Handling : Lyophilize Tyrosinase (206-214) immediately after synthesis and avoid repeated freeze-thaw cycles .

- Antibody Validation : Use ELISA with overlapping epitopes (e.g., RP50141 vs. RP50142) to confirm specificity .

- Data Transparency : Publish raw data (e.g., kinetic curves, blot images) in supplementary materials and adhere to FAIR principles for metadata .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.